1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol
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Overview
Description
1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, potentially making it useful for drug development or other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol likely involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical synthetic routes might include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the dimethylamino group via nucleophilic substitution.
Step 3: Addition of the fluorophenyl and methoxyphenoxy groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Optimized Reaction Conditions: Temperature, pressure, and solvent choice to ensure efficient reactions.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups to alter the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitutions to modify the compound.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate.
Mechanism of Action
The mechanism of action for 1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-[2-[[2-(4-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol
- 1-(Dimethylamino)-3-[2-[[2-(3-chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol
Uniqueness
1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol may have unique properties due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. Comparing its effects with similar compounds could highlight its potential advantages or disadvantages in various applications.
Properties
IUPAC Name |
1-(dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-24(2)14-19(25)15-27-21-8-7-20(26-3)12-17(21)13-23-10-9-16-5-4-6-18(22)11-16/h4-8,11-12,19,23,25H,9-10,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXQUPUSDQGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1)OC)CNCCC2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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